Octyl 3,3,3-trifluoropropanoate
Description
Octyl 3,3,3-trifluoropropanoate is a fluorinated ester compound characterized by an octyl chain esterified to a 3,3,3-trifluoropropanoic acid moiety. The trifluoromethyl (-CF₃) group confers unique physicochemical properties, including enhanced electronegativity, thermal stability, and hydrophobicity compared to non-fluorinated esters.
Properties
CAS No. |
116044-36-1 |
|---|---|
Molecular Formula |
C11H19F3O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
octyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H19F3O2/c1-2-3-4-5-6-7-8-16-10(15)9-11(12,13)14/h2-9H2,1H3 |
InChI Key |
XLBNISJOUFHFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl 3,3,3-trifluoropropanoate typically involves the esterification of octanol with 3,3,3-trifluoropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield octanol and 3,3,3-trifluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Octanol and 3,3,3-trifluoropropanoic acid.
Reduction: Octyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octyl 3,3,3-trifluoropropanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways involving esterases. Its fluorinated nature makes it a valuable tool in the development of imaging agents and pharmaceuticals .
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its stability and unique chemical properties make it suitable for use in high-performance materials and coatings .
Mechanism of Action
The mechanism of action of octyl 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (octanol and 3,3,3-trifluoropropanoic acid). The trifluoromethyl group can modulate the activity of enzymes and receptors by altering their binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-Phenylpropanoate (2a)
Structural Differences :
- Functional Groups: Ethyl 3-hydroxy-3-phenylpropanoate (2a) contains a hydroxyl (-OH) and phenyl group, whereas octyl 3,3,3-trifluoropropanoate features a fully fluorinated -CF₃ group and lacks aromaticity.
- Chain Length : The ethyl ester (C₂) has a shorter alkyl chain than the octyl (C₈) group.
Physicochemical Properties :
- Reactivity: The -OH group in 2a may participate in acid-base reactions or ester hydrolysis, whereas the -CF₃ group in this compound enhances chemical inertness.
Siloxanes and Silicones with 3,3,3-Trifluoropropyl Groups
Structural Differences :
Physicochemical Properties :
- Thermal Stability : Siloxanes with -CF₃ groups exhibit exceptional thermal stability (>300°C), surpassing typical fluorinated esters.
- Hydrophobicity: The octyl chain in this compound may enhance lipophilicity, while siloxanes demonstrate both hydrophobicity and flexibility due to their Si-O backbone .
Sodium Octyl Sulfate
Structural Differences :
- Functional Groups: Sodium octyl sulfate is an anionic surfactant with a sulfate head group, contrasting with the ester linkage in this compound.
Physicochemical Properties :
- Solubility : Sodium octyl sulfate is highly water-soluble due to its ionic nature, while the fluorinated ester’s hydrophobicity limits aqueous solubility.
- Surface Activity: Both compounds may act as surfactants, but sodium octyl sulfate’s ionic character enables stronger micelle formation, whereas the fluorinated ester could reduce surface tension in nonpolar systems .
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